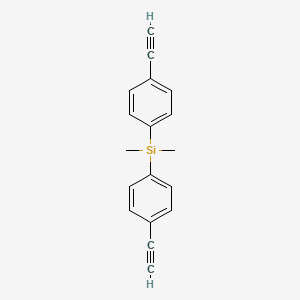
1,3-Benzodioxole, 5-methoxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5-methoxy-4-methyl- is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a methylenedioxy group attached to a benzene ring, with additional methoxy and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-methoxy-4-methyl- can be synthesized through several methods. One common approach involves the methylenation of catechols using disubstituted halomethanes . Another method includes the use of safrole as a raw material, which undergoes isomerization in the presence of potassium hydroxide and alcohol .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-methoxy-4-methyl- often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic processes and controlled reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 5-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce alkyl, halogen, or other functional groups.
Applications De Recherche Scientifique
1,3-Benzodioxole, 5-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals with various therapeutic effects.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 5-methoxy-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, in fragrance applications, it interacts with olfactory receptors in the nose, resulting in the perception of a pleasant fragrance . In biological systems, it may interact with enzymes or receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperonal: 1,3-Benzodioxole, 5-formyl- is another related compound with a formyl group.
Myristicin: 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- is similar but has a propenyl group.
Uniqueness
1,3-Benzodioxole, 5-methoxy-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
607351-59-7 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
5-methoxy-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O3/c1-6-7(10-2)3-4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3 |
Clé InChI |
VHHKIWGXWLYTDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OCO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)
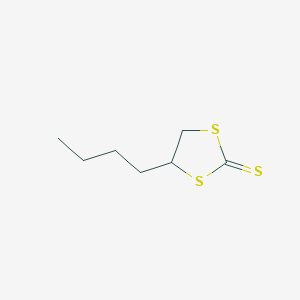
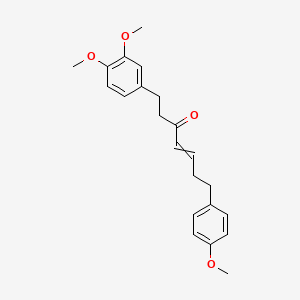
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)
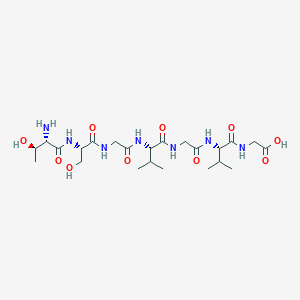
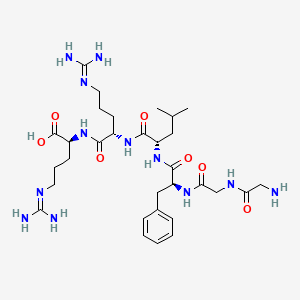
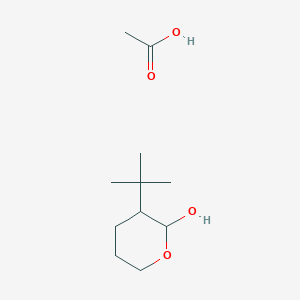
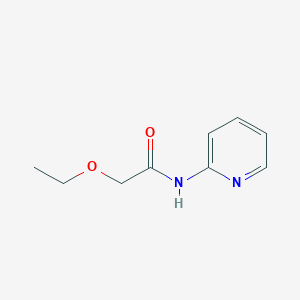

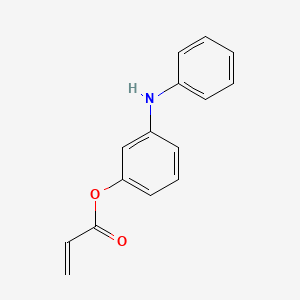
![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)
